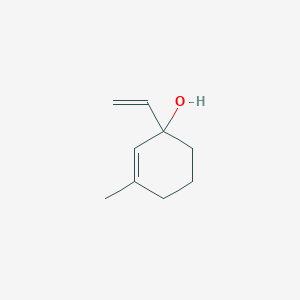
4-Methylsulfonyl-2-nitrophenyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfonyl-2-nitrophenyl disulfide is a chemical compound with the molecular formula C14H12N2O8S4 and a molecular weight of 464516 This compound is known for its unique structural features, which include a nitro group, a sulfonyl group, and a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2-nitrophenyl disulfide typically involves the reaction of 4-methylsulfonyl-2-nitrophenol with a disulfide-forming reagent. One common method includes the use of thiol-based reagents under oxidative conditions to form the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of an oxidizing agent like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylsulfonyl-2-nitrophenyl disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfonyl-2-nitrophenyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methylsulfonyl-2-nitrophenyl disulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The disulfide bond can be cleaved to release thiol groups, which can participate in redox reactions and modulate cellular redox status. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Methylsulfonyl-2-nitrophenyl disulfide can be compared with other similar compounds such as:
4-Methylsulfonyl-2-nitrophenol: Lacks the disulfide bond but shares similar functional groups.
2-Nitrophenyl disulfide: Contains the disulfide bond but lacks the sulfonyl group.
4-Methylsulfonylphenyl disulfide: Contains the disulfide and sulfonyl groups but lacks the nitro group.
Eigenschaften
CAS-Nummer |
7038-49-5 |
|---|---|
Molekularformel |
C14H12N2O8S4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
4-methylsulfonyl-1-[(4-methylsulfonyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O8S4/c1-27(21,22)9-3-5-13(11(7-9)15(17)18)25-26-14-6-4-10(28(2,23)24)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
POSDVNCXZKFYDW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)


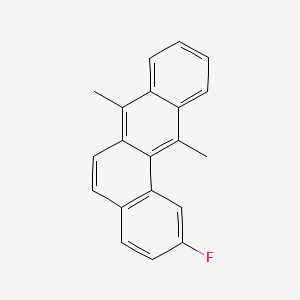



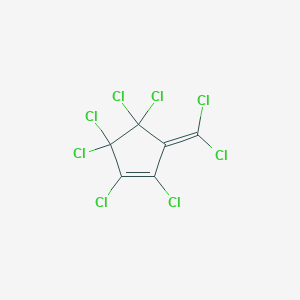
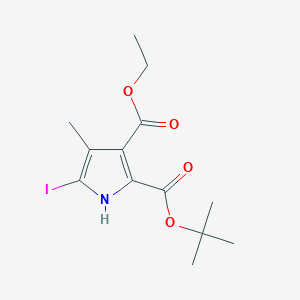
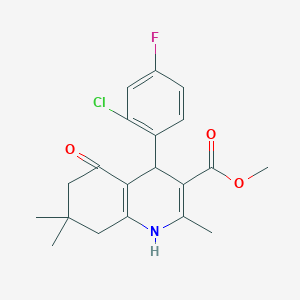

![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
